molecular formula C8H13NS B1345704 Cyclohexanemethyl isothiocyanate CAS No. 52395-66-1

Cyclohexanemethyl isothiocyanate

Cat. No. B1345704
CAS RN: 52395-66-1
M. Wt: 155.26 g/mol
InChI Key: RYBJNWIQNLZNPE-UHFFFAOYSA-N
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Description

Cyclohexanemethyl isothiocyanate is a chemical compound with the formula C8H13NS and a molecular weight of 155.261 . It is also known by its IUPAC name, Cyclohexanemethyl isothiocyanate .


Synthesis Analysis

Isothiocyanates, including Cyclohexanemethyl isothiocyanate, can be synthesized from amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through either a one-pot process or a two-step approach . Another method involves the reaction of substituted isocyanates (RNCO) with other small molecules such as water, alcohols, and amines .


Molecular Structure Analysis

The molecular structure of Cyclohexanemethyl isothiocyanate can be represented by the InChI string: InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . These reactions can lead to the formation of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Cyclohexanemethyl isothiocyanate has a boiling point of 222-223 °C (lit.), a density of 0.999 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.5340 (lit.) .

Scientific Research Applications

Agrochemical Application for Drought Tolerance

Cyclohexylmethyl isothiocyanate has been identified as a potential agrochemical that can confer drought tolerance on plants. Research suggests that it can suppress stomatal opening, which is crucial in reducing water loss during dry conditions .

Chemoprotection Against Cancer

Studies have shown that certain isothiocyanates, including cyclohexylmethyl isothiocyanate, can act as chemoprotective agents. They have been found to be effective inducers in the protection against cancer .

Anticancer Compound Synthesis

This compound has been used in the synthesis of polysubstituted thiophenes that exhibit anticancer activity. These synthesized compounds have shown promising results against human cancer cell lines .

Isothiocyanate Synthesis

Cyclohexylmethyl isothiocyanate can be involved in the synthesis of various isothiocyanates. These compounds have diverse applications, including the development of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Cyclohexylmethyl isothiocyanate primarily targets the plasma membrane (PM) H±ATPase in stomatal guard cells . This ATPase is a key player in the opening and closing of stomatal pores, which regulate gas exchange between leaves and the atmosphere .

Mode of Action

Upon light stimulation, the PM H±ATPase is phosphorylated and activated, driving the opening of stomatal pores . Cyclohexylmethyl isothiocyanate acts as an inhibitor of this process, suppressing the phosphorylation of PM H±ATPase . This results in the inhibition of stomatal opening .

Biochemical Pathways

The compound affects the biochemical pathway that regulates stomatal opening. This pathway begins with the perception of light by blue light receptor kinases, phototropins. The signal is then transmitted to several kinases and a phosphatase, leading to the upregulation of PM H±ATPase activity through phosphorylation . By inhibiting this process, cyclohexylmethyl isothiocyanate disrupts the normal functioning of this pathway .

Pharmacokinetics

Isothiocyanates are generally known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that the compound may interact strongly with biological molecules, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of cyclohexylmethyl isothiocyanate’s action is the inhibition of stomatal opening . This can confer drought tolerance on plants by reducing water loss through transpiration . In addition, isothiocyanates have been studied for their chemoprotective effects in various animal models of experimental carcinogenesis .

Action Environment

Environmental factors can influence the action of cyclohexylmethyl isothiocyanate. For instance, light conditions can affect the compound’s efficacy, as light stimulation is a key trigger for the activation of PM H±ATPase . Additionally, the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .

Safety and Hazards

Cyclohexanemethyl isothiocyanate can cause serious eye irritation and may be toxic or harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . These reactions lay a firm foundation for the experimental study of substituted isocyanates and their relationship to the energetic pathways of related systems .

properties

IUPAC Name

isothiocyanatomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBJNWIQNLZNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200405
Record name Cyclohexanemethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanemethyl isothiocyanate

CAS RN

52395-66-1
Record name Cyclohexanemethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395661
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Record name 52395-66-1
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Record name Cyclohexanemethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isothiocyanatomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Cyclohexanemethyl isothiocyanate in the context of the research paper?

A1: The research paper focuses on N-(3-triethoxysilylpropyl)-4-(isothiocyanatomethyl)-cyclohexane-1-carboxamide (TPICC), a heterobifunctional reagent designed for immobilizing biomolecules on glass surfaces. While Cyclohexanemethyl isothiocyanate itself is not directly discussed, it represents a key structural component of TPICC. The isothiocyanate group (-N=C=S) within TPICC, potentially derived from Cyclohexanemethyl isothiocyanate, plays a crucial role. This group reacts with amine groups (-NH2) present in biomolecules, forming stable thiourea bonds. This reaction enables the anchoring of biomolecules to the glass surface, which has been modified with TPICC. []

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